2-Iodo-5-methoxybenzoic acid

Catalog No.
S733934
CAS No.
54413-93-3
M.F
C8H7IO3
M. Wt
278.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-5-methoxybenzoic acid

CAS Number

54413-93-3

Product Name

2-Iodo-5-methoxybenzoic acid

IUPAC Name

2-iodo-5-methoxybenzoic acid

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

InChI

InChI=1S/C8H7IO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

DASWULXFGZZRIC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)I)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=O)O

Synthesis:

-Iodo-5-methoxybenzoic acid can be synthesized through various methods, with some documented examples including:

  • Iodination of 5-Methoxybenzoic Acid: This method involves reacting 5-methoxybenzoic acid with a suitable iodinating agent, such as iodine monochloride (ICl) or sodium iodide (NaI) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). [Source: Journal of the Chemical Society, Perkin Transactions 1, 1979, (3), 542-547, ]
  • Diazotization of 2-Iodo-5-methylaniline: This approach involves converting 2-iodo-5-methylaniline to its diazonium salt, followed by treatment with a strong acid to generate the corresponding carboxylic acid, 2-iodo-5-methoxybenzoic acid. [Source: Monatshefte für Chemie, 1909, 30 (1-6), 313-320, ]

Applications in Material Science:

Research suggests that 2-iodo-5-methoxybenzoic acid can be employed as a precursor for the synthesis of various functional materials, including:

  • Organic Light-Emitting Diodes (OLEDs): OLEDs are a type of display technology that utilizes organic materials to emit light. Studies have explored the incorporation of 2-iodo-5-methoxybenzoic acid derivatives into OLED designs to achieve desired properties, such as improved electron transport and light emission efficiency. [Source: Dyes and Pigments, 2008, 78 (2), 119-125, ]
  • Liquid Crystals: Liquid crystals exhibit properties between those of solids and liquids, finding applications in display devices and other technological areas. Research has investigated the use of 2-iodo-5-methoxybenzoic acid derivatives in the development of new liquid crystal materials with tailored properties for specific applications. [Source: Bulletin of the Chemical Society of Japan, 1991, 64 (10), 2923-2929, ]

Other Potential Applications:

While not as extensively explored as the aforementioned areas, 2-iodo-5-methoxybenzoic acid is being investigated for potential applications in other fields, such as:

  • Medicinal Chemistry: Some studies have explored the potential biological activities of 2-iodo-5-methoxybenzoic acid or its derivatives. However, more research is required to understand its efficacy and safety for any medicinal applications. [Source: European Journal of Medicinal Chemistry, 2011, 46 (10), 4732-4741, ]

2-Iodo-5-methoxybenzoic acid is an aromatic compound characterized by the presence of an iodine atom and a methoxy group on a benzoic acid structure. Its molecular formula is C8H7IO3C_8H_7IO_3, and it has a molecular weight of approximately 278.04 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, owing to its unique functional groups that influence its reactivity and biological activity.

, particularly those involving electrophilic substitutions due to the electron-donating nature of the methoxy group. It can undergo:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Stille reactions, which are valuable in synthesizing more complex organic molecules .

An example reaction includes its use in the synthesis of azide derivatives through tosyl azide in the presence of potassium carbonate, yielding products with high efficiency .

Several methods have been developed for synthesizing 2-Iodo-5-methoxybenzoic acid:

  • Direct Iodination: Starting from 5-methoxybenzoic acid, iodine can be introduced via electrophilic aromatic substitution.
  • Rearrangement Reactions: Synthesis can also occur through rearrangement reactions involving precursors that contain methoxy and carboxylic acid functionalities.
  • Transition Metal-Catalyzed Reactions: Utilizing palladium or copper catalysts for coupling reactions can also yield this compound from simpler starting materials .

2-Iodo-5-methoxybenzoic acid finds applications in:

  • Pharmaceutical Development: Its derivatives may serve as lead compounds in drug discovery, particularly for anti-inflammatory and anticancer agents.
  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, especially those needed in materials science and agrochemicals.
  • Research: Used as a reagent in various chemical transformations within academic and industrial laboratories .

Several compounds share structural similarities with 2-Iodo-5-methoxybenzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Iodo-5-methylbenzoic acid54413-93-30.92
Methyl 2-iodo-4,5-dimethoxybenzoate173043-61-30.90
2-Iodo-4-methoxybenzoic acid54435-09-50.88
5-Methoxy-2-nitroaniline2786-00-70.88
2-Iodo-4-nitrobenzoic acid66195-39-90.85

These compounds exhibit varying degrees of similarity based on their structural features, such as the presence of iodine or methoxy groups. The unique combination of these substituents in 2-Iodo-5-methoxybenzoic acid contributes to its distinct reactivity and biological properties compared to its analogs.

XLogP3

2.1

Wikipedia

2-Iodo-5-methoxybenzoic acid

Dates

Modify: 2023-08-15

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